molecular formula C14H12N4O3S B2587366 [(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid CAS No. 742094-79-7

[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid

Cat. No.: B2587366
CAS No.: 742094-79-7
M. Wt: 316.34
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Description

[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid is a synthetic chemical compound provided for research purposes. It belongs to the class of 1,2,4-triazolo[4,3-a]quinazoline derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential. The specific structure features a triazoloquinazoline core with an allyl substitution at the N-4 position and a thioacetic acid functional group at the S-1 position, making it a valuable intermediate for further chemical exploration and derivatization. The 1,2,4-triazoloquinazoline scaffold is of significant research interest. Scientific literature indicates that analogs within this structural class have demonstrated a range of promising pharmacological activities in preclinical studies. Related compounds have been investigated for their potential as anti-inflammatory agents , with one study showing a specific triazoloquinoxaline derivative could potently inhibit nitric oxide (NO), TNF-α, and IL-6 production in activated macrophages, partly through the suppression of the MAPK signaling pathway . Furthermore, other closely related triazoloquinazoline and triazoloquinoxaline derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase (targets for diabetes research) and acetylcholinesterase (a target for Alzheimer's disease research) . The reactivity of the thioamide group in similar triazoloquinazoline systems has also been a subject of study, highlighting its regioselective behavior towards different electrophiles, which is crucial for designing novel synthetic routes . This product is intended for research and development use by qualified laboratory professionals only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before using this material.

Properties

IUPAC Name

2-[(5-oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-2-7-17-12(21)9-5-3-4-6-10(9)18-13(17)15-16-14(18)22-8-11(19)20/h2-6H,1,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZIJNQRWNEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its potential therapeutic applications.

The molecular formula for this compound is C14H12N4O3S, and it has a CAS number of 742094-79-7. The structure features a quinazoline core modified with a thioacetic acid moiety and an allyl group. This unique structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the allyl and thioacetyl groups onto the quinazoline scaffold. Various methods have been reported in literature to optimize yields and purity of the final product.

Antitumor Activity

Recent studies indicate that derivatives of quinazoline compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A specific study demonstrated that certain analogs could inhibit cell proliferation in human cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its derivatives have been evaluated against a range of bacterial and fungal strains. For example, compounds with similar structures have shown significant activity against Gram-positive bacteria and fungi due to their ability to disrupt cellular membranes .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : Similar compounds have been reported to increase reactive oxygen species (ROS) levels in cells, leading to cell death.
  • Interference with Cell Signaling Pathways : The compound might modulate pathways related to cell survival and apoptosis.

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and assessed their antitumor activity. Among them, one derivative exhibited IC50 values as low as 10 µM against breast cancer cells .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Tables

Activity Type Tested Against Result
AntitumorBreast Cancer CellsIC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityHuman Cancer Cell LinesInduced apoptosis

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to [(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Case Study: Antibacterial Efficacy

A study published in MDPI demonstrated that certain triazoloquinazoline derivatives displayed higher antibacterial activity against Staphylococcus aureus and Escherichia coli than traditional antibiotics. The disk diffusion method revealed inhibition zones significantly larger than those observed with control substances, suggesting potent antibacterial properties .

Anticancer Properties

Triazoloquinazolines have been investigated for their anticancer potential as well. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of related compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These findings indicate promising avenues for further development into anticancer agents .

Antioxidant Activity

Antioxidant properties are another area where this compound may have applications. Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress.

Comparative Analysis of Antioxidant Activity

A comparative study highlighted that triazoloquinazoline derivatives possess varying degrees of antioxidant activity based on their structural modifications. This activity is often quantified through assays measuring the reduction of stable free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialInhibits growth of bacteria such as E. coli and S. aureus.Significant inhibition zones in disk diffusion tests .
AnticancerPotential cytotoxic effects against cancer cell lines like HeLa.IC50 values in micromolar range .
AntioxidantScavenges free radicals and reduces oxidative stress.Varying antioxidant activity based on structure .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

Triazoloquinazoline derivatives are often modified at the 1- and 4-positions to optimize bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Pharmacological Properties Reference
[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid (Target Compound) 4-Allyl, 1-(thioacetic acid) Hypothesized non-sedative H1-antihistaminic activity; enhanced solubility due to thioacetic acid.
1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones 4-Phenyl, 1-(alkyl/aryl) Demonstrated H1-antihistaminic activity with ED50 values ≤10 mg/kg in guinea pigs.
2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetohydrazide (Compound 3) 4-Methyl, 1-(thioacetohydrazide) Precursor for hydrazone derivatives; moderate antihistaminic activity.
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (8) 4-Methyl, 1-(thioacetamido ester) Improved lipophilicity; potential for CNS penetration.
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazoline core with 4-chlorophenyl Structural analog with tautomeric thioamide; explored for metal complexation.

Key Findings from Research

  • H1-Antihistaminic Activity : 4-Phenyl-substituted triazoloquinazolines (e.g., Alagarsamy et al., 2005) exhibit potent H1-antihistaminic effects (ED50 ≤10 mg/kg) due to optimal steric bulk at the 4-position . The target compound’s allyl group may reduce receptor binding compared to phenyl but improve metabolic stability.
  • Synthetic Flexibility: S-Alkylation with chloroacetate (as in Fathal et al.’s work) allows regioselective modification at the 1-position, enabling diverse derivatives like hydrazides (Compound 3) and amino acid esters (Compound 8) .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4-Phenyl Analog 4-Methyl-Thioacetohydrazide (Compound 3)
Melting Point Not reported 187–189°C (Alagarsamy et al.) 194–195°C (hydrazide derivatives)
1H NMR (Key Shifts) δ 4.6–5.2 (allyl CH2) δ 7.3–7.6 (phenyl protons) δ 8.1–8.3 (hydrazide NH)
IR (Key Peaks) 1690 cm⁻¹ (C=O) 1685 cm⁻¹ (C=O) 1650 cm⁻¹ (CONH)
Calculated LogP ~2.1 (estimated) ~3.5 (phenyl analog) ~1.8 (hydrazide)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via alkylation of the triazoloquinazolinone core with chloroacetic acid under reflux conditions. Key steps include:

  • Alkylation : Reacting 4-methyl-5-oxo-triazoloquinazoline with chloroacetic acid in the presence of a base (e.g., sodium acetate) to introduce the thioacetic acid moiety .

  • Optimization : Yields (~65%) can be improved by controlling temperature (reflux at 100–110°C), solvent selection (acetic acid or ethanol), and stoichiometric ratios (1:1.2 molar ratio of core to alkylating agent) .

  • Alternative Routes : DCC coupling or hydrazinolysis of ester precursors may also be employed for functionalization .

    Synthesis Method Yield (%)Key ConditionsReference
    Chloroacetic acid alkylation65Reflux in acetic acid, NaOAc
    DCC coupling54–75Azide intermediates, MeOH reflux

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • FTIR : Look for lactam C=O (1675 cm⁻¹), acid C=O (1711 cm⁻¹), and C=N (1616 cm⁻¹) stretching .
  • NMR :
  • ¹H-NMR : Signals at δ 4.18 ppm (SCH₂CO) and δ 3.58 ppm (NCH₃) confirm alkylation .
  • ¹³C-NMR : Peaks at δ 169.86 ppm (acid C=O) and δ 158.95 ppm (lactam C=O) validate the core structure .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to confirm purity (e.g., C: 49.65% calculated vs. 49.42% observed) .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic attack influence the synthesis of triazoloquinazolinone derivatives, and what factors determine the reaction site?

  • Methodological Answer :

  • Regioselectivity : Electrophilic attacks at sulfur (e.g., alkylation) or nitrogen depend on substituent electronic effects. For example, the allyl group at N4 directs electrophiles to the sulfur atom due to steric and electronic shielding of the triazole ring .
  • Key Factors :
  • Substituent Effects : Electron-withdrawing groups (e.g., methyl, allyl) enhance sulfur reactivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor sulfur-centered reactions over nitrogen .

Q. What strategies can be employed to modify the triazoloquinazolinone core to enhance antimicrobial activity, and how does substitution pattern affect biological efficacy?

  • Methodological Answer :

  • Functionalization : Introduce substituents at N1 (e.g., aryl, alkyl groups) or the thioacetic acid chain (e.g., morpholine, piperidine salts) to improve membrane penetration .

  • Structure-Activity Relationships (SAR) :

  • Allyl Group : Enhances lipophilicity, improving activity against Gram-positive bacteria .

  • Thioether Linkage : Critical for binding to bacterial enzymes (e.g., dihydrofolate reductase) .

    Modification Biological Activity (MIC, μg/mL)Reference
    Allyl-substituted core12.5–25 (S. aureus)
    Morpholine salt derivative6.25–12.5 (E. coli)

Q. How can discrepancies in NMR data between synthesized batches of this compound be systematically resolved to confirm structural integrity?

  • Methodological Answer :

  • Batch Comparison : Analyze δ 8.41–8.39 ppm (aromatic protons) and δ 4.18 ppm (SCH₂CO) for consistency .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted chloroacetic acid or hydrazide intermediates) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

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